molecular formula C16H23ClN2O2 B2580042 2-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide CAS No. 954077-48-6

2-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2580042
CAS No.: 954077-48-6
M. Wt: 310.82
InChI Key: XUDFTNCKKJQLIL-UHFFFAOYSA-N
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Description

2-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide ( 954077-48-6) is a synthetic organic compound with a molecular formula of C16H23ClN2O2 and a molecular weight of 310.82 g/mol . Its structure features a 2-chlorobenzamide group linked via a methylene bridge to a 1-(2-methoxyethyl)piperidine ring, a configuration that places it within a class of piperidine derivatives known to be of significant interest in medicinal chemistry and pharmacological research . Piperidine-benzamide hybrids and related structures are frequently investigated as key scaffolds in the development of novel bioactive molecules. Scientific literature indicates that structurally similar piperidine compounds have been explored for a range of biological activities, including serving as inhibitors for specific protein targets in complement system pathways and exhibiting antimicrobial properties against resistant microorganisms . The presence of the piperidine moiety, a common feature in many pharmaceuticals, suggests its potential utility in the design of receptor ligands or enzyme inhibitors. Researchers value this compound as a versatile chemical building block for constructing more complex molecular architectures or as a starting point for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2/c1-21-11-10-19-8-6-13(7-9-19)12-18-16(20)14-4-2-3-5-15(14)17/h2-5,13H,6-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDFTNCKKJQLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the alkylation of piperidine with 2-methoxyethyl chloride under basic conditions to yield 1-(2-methoxyethyl)piperidine.

  • Benzamide Formation: : The benzamide core is prepared by reacting 2-chlorobenzoyl chloride with an appropriate amine. In this case, the amine is the previously synthesized 1-(2-methoxyethyl)piperidine. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.

  • Final Coupling: : The final step involves coupling the benzamide core with the piperidine intermediate. This is achieved through a nucleophilic substitution reaction where the amine group of the piperidine attacks the carbonyl carbon of the benzamide, forming the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.

  • Substitution: : The chloro group on the benzene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) are employed under basic conditions.

Major Products

    Oxidation: Products include 2-chloro-N-((1-(2-formylethyl)piperidin-4-yl)methyl)benzamide.

    Reduction: Products include 2-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzylamine.

    Substitution: Products include 2-azido-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Its design allows for interactions with biological targets such as enzymes and receptors.

  • Anticancer Activity : Preliminary studies have indicated that derivatives of benzamides, including compounds similar to 2-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide, exhibit significant anticancer properties. For instance, studies on related compounds have shown inhibition of cancer cell proliferation in various cell lines, suggesting that modifications to the benzamide structure can enhance anticancer efficacy .
  • Antimicrobial Properties : Research has demonstrated that benzamide derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents in the aromatic ring has been correlated with increased antimicrobial potency .

Pharmacological Studies

Pharmacological evaluations have shown that compounds with similar structures can modulate neurotransmitter systems, particularly in central nervous system disorders.

  • Neuropharmacology : Compounds containing piperidine groups are known to interact with dopamine and serotonin receptors, making them candidates for the treatment of psychiatric disorders. For example, studies have indicated that modifications in the piperidine structure can lead to improved binding affinities for these receptors .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for drug design. SAR studies involving 2-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide can provide insights into how different substituents affect its biological profile.

Structural Feature Effect on Activity
Chloro GroupIncreases lipophilicity and enhances interaction with biological targets
Piperidine MoietyModulates receptor affinity and selectivity
Methoxyethyl SubstituentImproves solubility and bioavailability

Case Studies

Several case studies highlight the potential applications of this compound:

  • Anticancer Screening : A study evaluated a series of benzamide derivatives against human colorectal carcinoma cell lines (HCT116). Compounds structurally related to 2-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide showed IC50 values lower than standard chemotherapeutics, indicating a promising avenue for further development .
  • Antimicrobial Efficacy : In vitro testing against various microbial strains revealed that certain benzamide derivatives exhibited MIC values comparable to established antibiotics, suggesting their potential as alternative antimicrobial agents .

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as receptors or enzymes. The benzamide core is known to interact with various biological targets, potentially modulating their activity. The piperidine ring and methoxyethyl group enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of benzamide-piperidine derivatives are highly dependent on substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Piperidine Substituents Benzamide Substituents Biological Target/Activity Key Findings Reference
2-Chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide 1-(2-Methoxyethyl) 2-Chloro Under investigation Enhanced solubility due to 2-methoxyethyl
2-Methoxy-N-{[4-phenyl-1-(propylthio)piperidin-4-yl]methyl}benzamide (Compound 1) 4-Phenyl, 1-(Propylthio) 2-Methoxy GlyT1 inhibitor (schizophrenia) Propylthio enhances metabolic stability
2-Chloro-N-{[4-phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl}benzamide (Compound 8c) 4-Phenyl, 1-(Propylsulfonyl) 2-Chloro GlyT1 inhibitor Sulfonyl group improves selectivity
4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide 1-(4-Methylbenzoyl) 4-Methyl Crystal structure studied Semi-chair piperidine conformation
2-Methoxy-N-(piperidin-4-yl)benzamide hydrochloride Unsubstituted piperidine 2-Methoxy Safety profile analyzed Requires respiratory protection

Pharmacological and Physicochemical Properties

  • Metabolic Stability : Propylsulfonyl (Compound 8c) and propylthio (Compound 1) substituents resist oxidative metabolism better than methoxyethyl, which may undergo ether cleavage .
  • Target Selectivity : Sulfonyl-containing analogs (e.g., Compound 8c) show higher GlyT1 inhibition due to stronger hydrogen-bonding interactions with the transporter , whereas the target compound’s 2-methoxyethyl group may shift activity toward other targets, such as ion channels or GPCRs.

Conformational and Crystallographic Insights

  • Piperidine Ring Conformation : In 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide, the piperidine adopts a semi-chair conformation with puckering parameters (q₂ = 0.0280 Å, q₃ = 0.5563 Å), influencing receptor binding . The target compound’s 2-methoxyethyl group may induce similar conformational rigidity, affecting interactions with biological targets.

Biological Activity

2-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is a synthetic compound belonging to the benzamide class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with a chlorine atom and a piperidine moiety substituted with a methoxyethyl group. Its structure can be represented as follows:

C17H26ClN2O2\text{C}_{17}\text{H}_{26}\text{ClN}_2\text{O}_2

The biological activity of 2-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide is thought to arise from its interactions with various biological targets, particularly neurotransmitter receptors and enzymes. The presence of the piperidine ring suggests potential interactions with central nervous system (CNS) receptors, making it a candidate for neuropharmacological studies.

Neuroleptic Activity

Research indicates that similar benzamide derivatives exhibit significant neuroleptic activity. For instance, compounds in the same class have been shown to modulate dopaminergic pathways, which are crucial in treating disorders like schizophrenia. In one study, related benzamides demonstrated a strong correlation between structure and activity, with modifications enhancing their potency against apomorphine-induced stereotyped behavior in rats .

Antipsychotic Potential

A comparative analysis of various benzamide derivatives revealed that modifications can lead to compounds that are significantly more potent than established antipsychotics like haloperidol. For example, certain derivatives were found to be 13 times more effective than haloperidol in inhibiting stereotypic behaviors . This suggests that 2-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide may also possess similar or enhanced antipsychotic properties.

Case Studies

  • Neuropharmacological Studies : A study on the structure-activity relationship (SAR) highlighted that introducing a methoxy group at specific positions on the benzene ring could enhance the binding affinity for dopamine receptors .
  • In Vitro Studies : In vitro assays demonstrated that related compounds could inhibit specific receptor subtypes implicated in mood disorders, suggesting that 2-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide might exhibit similar effects .
  • Toxicological Assessments : Preliminary toxicological evaluations indicated that while some derivatives showed promising efficacy, they also exhibited varied side effects. The balance between efficacy and safety is critical for further development .

Comparative Analysis with Similar Compounds

Compound NamePotency (relative to haloperidol)Key Modifications
2-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamideTBDChlorine substitution, methoxyethyl group
N-[1-benzyl-3-aminopyrrolidine] benzamide13x more potentBenzyl substitution
N-[1-(2-hydroxyethyl)piperidin-4-yl]benzamideTBDHydroxyethyl instead of methoxyethyl

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide?

  • Methodological Answer : A typical route involves sequential alkylation and benzoylation. For example, piperidine derivatives are alkylated with 2-methoxyethyl groups, followed by benzoylation using 2-chlorobenzoyl chloride. Purification via HPLC or recrystallization (e.g., ethyl methyl ketone) yields the final product. Reaction optimization may require temperature control (e.g., 55°C) and catalysts like tin(II) chloride in ethanol to enhance efficiency .

Q. Which spectroscopic and analytical techniques are employed to characterize this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : Confirms substituent positions and purity (e.g., 1^1H NMR for methylene protons in the piperidinyl group) .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1650 cm1^{-1} for the benzamide moiety) .
  • Elemental Analysis : Validates molecular composition .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodological Answer : Apomorphine-induced stereotyped behavior inhibition in rodent models is a common assay for neuroleptic activity. Dose-response curves and IC50_{50} calculations are critical. Comparative studies with reference compounds (e.g., haloperidol) help assess potency and selectivity .

Advanced Research Questions

Q. How can discrepancies in crystallographic data during structure refinement be resolved?

  • Methodological Answer : Use software like SHELXL for refinement. Discrepancies in hydrogen atom placement or thermal parameters may arise due to disordered moieties. Strategies include:

  • Geometric Restraints : Fix bond lengths/angles based on standard values (e.g., C–H = 0.93–0.98 Å, N–H = 0.86 Å) .
  • Twinned Data Handling : Apply twin-law matrices for high-symmetry space groups .
  • Validation Tools : Check R-factors and residual electron density maps to ensure model accuracy .

Q. What strategies optimize reaction yield during synthesis under reflux conditions?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., acetone) improve solubility of intermediates .
  • Catalyst Optimization : Tin(II) chloride enhances nitro-group reduction efficiency in ethanol at 55°C .
  • Workup Procedures : Extract products with ethyl acetate and neutralize emulsions using triethylamine (TEA) .

Q. How does the piperidine ring conformation influence pharmacological activity?

  • Methodological Answer : Chair conformations (e.g., puckering parameters Q = 0.55 Å, θ = 175°) enhance steric complementarity with target receptors. Substituent orientation (e.g., 2-methoxyethyl group) modulates lipophilicity and binding kinetics. Computational docking studies paired with crystallographic data (e.g., dihedral angles between aromatic rings) validate these interactions .

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